molecular formula C20H26N2O3S B4055002 N-{4-[(butylamino)sulfonyl]phenyl}-3-phenylbutanamide

N-{4-[(butylamino)sulfonyl]phenyl}-3-phenylbutanamide

Cat. No.: B4055002
M. Wt: 374.5 g/mol
InChI Key: PCOXBDSUELWWCJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

While specific synthesis methods for “N-{4-[(butylamino)sulfonyl]phenyl}-3-phenylbutanamide” are not available, related compounds have been synthesized. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes have been synthesized .

Scientific Research Applications

Sulfonylurea Compounds and Diabetes Management

Sulfonylurea compounds, including those related to N-{4-[(butylamino)sulfonyl]phenyl}-3-phenylbutanamide, have been extensively studied for their hypoglycemic effects and potential in diabetes management. Studies have focused on the clinical effects of sulfonylurea derivatives, such as chlorpropamide, on both diabetic and non-diabetic subjects, examining their effectiveness and potential therapeutic applications (Cardonnet et al., 1959). The research suggests that modifications to the sulfonylurea structure can significantly impact their pharmacological properties, leading to the development of more effective treatments for diabetes.

Cardiac Myosin Activation

Research into sulfonamidophenylethylamide analogues has led to the discovery of novel cardiac myosin activators. These compounds have shown promise in treating systolic heart failure by selectively activating cardiac myosin, which could improve heart function without affecting skeletal or smooth muscle myosin. This indicates a potential therapeutic pathway for heart failure treatment, highlighting the diverse applications of sulfonyl-containing compounds (Manickam et al., 2019).

Environmental Monitoring

The study of butyltin and phenyltin compounds, which share structural features with this compound, has been critical for monitoring their presence in aquatic environments. These studies provide methods for detecting and quantifying such compounds in water, sediment, and biological samples, contributing to our understanding of environmental pollution and its impact on ecosystems (Harino et al., 1992).

Dye and Luminescent Material Synthesis

Sulfonyl groups play a crucial role in the synthesis of dyes and luminescent materials. For instance, the creation of a cyan dye-forming coupler containing a sulfone group demonstrates the utility of sulfonyl-containing compounds in developing new materials for photographic and display applications. This research area explores the chemical properties and applications of sulfonyl groups in creating compounds with desired color and luminescent characteristics (Qiao Yong-mei, 2011).

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-4-14-21-26(24,25)19-12-10-18(11-13-19)22-20(23)15-16(2)17-8-6-5-7-9-17/h5-13,16,21H,3-4,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOXBDSUELWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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